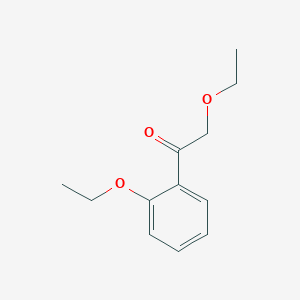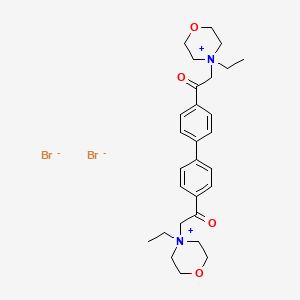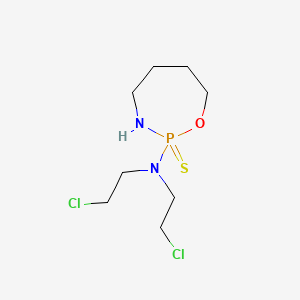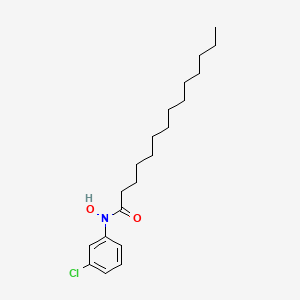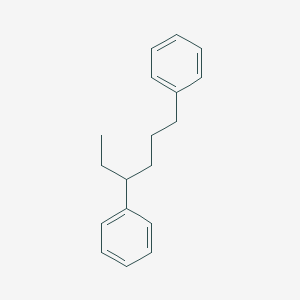
Benzene, 1,1'-(1-ethyl-1,4-butanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- is an organic compound with the molecular formula C16H18. It is also known as 1,4-Diphenylbutane. This compound consists of two benzene rings connected by a butane chain with an ethyl group attached to the first carbon of the butane chain. It is a colorless liquid with a characteristic aromatic odor.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- typically involves the reaction of benzene with 1,4-dibromobutane in the presence of a strong base such as sodium or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by benzene rings.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired compound.
化学反応の分析
Types of Reactions: Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alkanes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene rings.
科学的研究の応用
Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
1,4-Diphenylbutane: Similar structure but without the ethyl group.
1,4-Diphenyl-2-butene: Contains a double bond in the butane chain.
1,4-Diphenyl-2-butyne: Contains a triple bond in the butane chain.
Uniqueness: Benzene, 1,1’-(1-ethyl-1,4-butanediyl)bis- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
特性
CAS番号 |
81631-59-6 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
6-phenylhexan-3-ylbenzene |
InChI |
InChI=1S/C18H22/c1-2-17(18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,17H,2,9,12,15H2,1H3 |
InChIキー |
JMPKPOWYWZHUJX-UHFFFAOYSA-N |
正規SMILES |
CCC(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



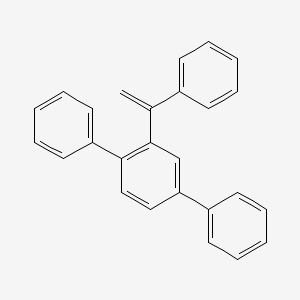
![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)
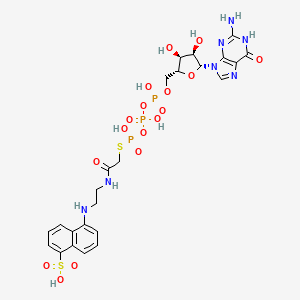
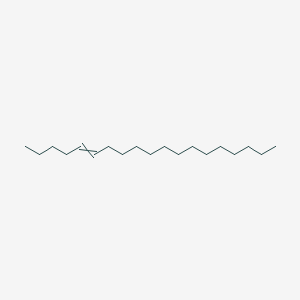
![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
